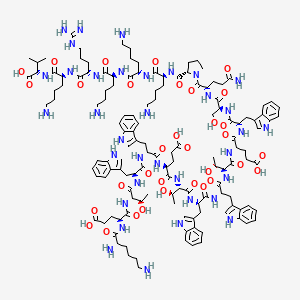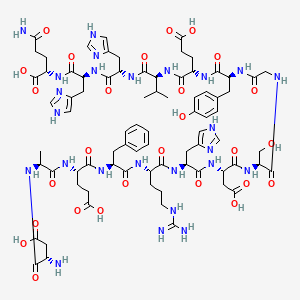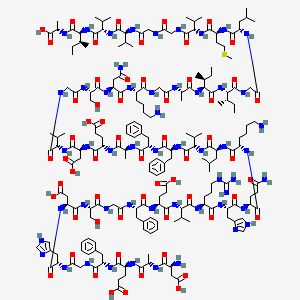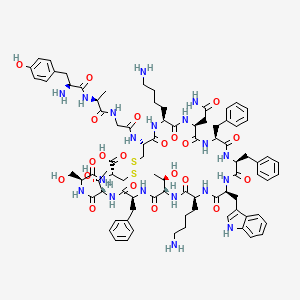
Pep-1 uncapped
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pep-1 (uncapped) is a cell-penetrating peptide known for its ability to deliver full-length native proteins into cells both in vitro and in vivo. This peptide consists of 21 amino acid residues and is characterized by three distinct domains: a hydrophobic tryptophan-rich motif, a hydrophilic lysine-rich domain, and a spacer domain that enhances the flexibility and integrity of the other two domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pep-1 (uncapped) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, Pep-1 (uncapped) can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli. The peptide is then expressed, purified using affinity chromatography, and further processed to remove any tags or impurities .
Chemical Reactions Analysis
Types of Reactions
Pep-1 (uncapped) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide’s stability and functionality.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds, breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the tryptophan residues, potentially altering the peptide’s structure and function.
Major Products Formed
The major products formed from these reactions include the individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .
Scientific Research Applications
Pep-1 (uncapped) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in the delivery of proteins and other macromolecules into cells for studying cellular processes and protein interactions.
Medicine: Investigated for its potential in drug delivery systems, particularly for delivering therapeutic proteins and peptides into target cells.
Industry: Utilized in the development of cosmetic products that require the delivery of active peptides into the skin .
Mechanism of Action
Pep-1 (uncapped) exerts its effects by interacting with the cell membrane and facilitating the translocation of proteins and other macromolecules into the cell. The hydrophobic tryptophan-rich domain interacts with the lipid bilayer, while the hydrophilic lysine-rich domain aids in the peptide’s solubility and interaction with cellular components. This dual-domain structure allows Pep-1 to efficiently penetrate the cell membrane without causing significant damage .
Comparison with Similar Compounds
Similar Compounds
Tat peptide: Derived from the trans-activator of transcription (Tat) protein of HIV-1, known for its cell-penetrating properties.
Penetratin: A peptide derived from the Antennapedia homeodomain, used for delivering various molecules into cells.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan, known for its efficient cell-penetrating capabilities
Uniqueness
Pep-1 (uncapped) is unique due to its specific sequence and structure, which provide a balance between hydrophobic and hydrophilic interactions, allowing for efficient cell penetration and delivery of macromolecules. Its ability to deliver full-length native proteins without the need for covalent modification sets it apart from other cell-penetrating peptides .
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGGLBHJJYVLEN-WEYOJKFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H195N35O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2848.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)



